molecular formula C10H15NO B15394913 Piperidine, 1-(2-furanylmethyl)- CAS No. 14044-90-7

Piperidine, 1-(2-furanylmethyl)-

Cat. No.: B15394913
CAS No.: 14044-90-7
M. Wt: 165.23 g/mol
InChI Key: SBLDBTJGYINGFN-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are a cornerstone of organic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comwisdomlib.orgfiveable.me These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.commsesupplies.com The prevalence of nitrogen heterocycles in approved pharmaceuticals is substantial, with one analysis indicating that 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. msesupplies.com

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in drug design. nih.govresearchgate.netencyclopedia.pub Its derivatives are found in over twenty classes of pharmaceuticals. nih.govencyclopedia.pub The piperidine scaffold is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by potentially enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net

"Piperidine, 1-(2-furanylmethyl)-" is significant as it combines the saturated, flexible piperidine ring with the aromatic, electron-rich furan (B31954) ring. This combination of a saturated amine and an aromatic ether within a single molecule creates a unique electronic and steric environment, offering possibilities for diverse chemical transformations and biological interactions. The furan moiety itself is a key structural component in many bioactive compounds and is utilized as a building block in the synthesis of pharmaceuticals and advanced materials. numberanalytics.comijabbr.com The study of molecules like Piperidine, 1-(2-furanylmethyl)- thus provides valuable insights into how the properties of these two important heterocyclic systems are modified upon their conjunction.

Historical Development and Evolution of Furan- and Piperidine-Based Organic Chemistry

The historical roots of furan and piperidine chemistry are distinct but have converged in the synthesis of hybrid molecules like Piperidine, 1-(2-furanylmethyl)-.

The chemistry of furan began in 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.org Another key derivative, furfural (B47365), was reported in 1831 by Johann Wolfgang Döbereiner and later characterized by John Stenhouse. wikipedia.org Furan itself was first prepared in 1870 by Heinrich Limpricht, who initially named it "tetraphenol". wikipedia.orgwordpress.com The name "furan" is derived from the Latin word furfur, meaning bran, from which furfural can be produced. wikipedia.orgwordpress.com Industrial production of furan is achieved through methods like the palladium-catalyzed decarbonylation of furfural. wikipedia.org

Piperidine has a similarly rich history, with its name originating from the Latin word for pepper, Piper. wikipedia.org It was first discovered in the context of alkaloids found in black pepper (Piper nigrum). drugfuture.com The synthesis of piperidine is often accomplished through the catalytic hydrogenation of pyridine (B92270), a method developed in the early 19th century. nih.govdtic.mil The development of various synthetic routes to substituted piperidines has been a major focus of organic synthesis, driven by the prevalence of this ring system in pharmaceuticals and natural products. nih.gov

The evolution of organic synthesis has led to the development of methods for combining these two historic heterocycles. Modern synthetic strategies now allow for the routine construction of molecules like Piperidine, 1-(2-furanylmethyl)-, often through processes such as reductive amination, where furfural or a derivative is reacted with piperidine. nih.gov This convergence of furan and piperidine chemistry allows researchers to explore the chemical space between these two foundational heterocyclic systems.

Structural Elucidation Challenges and Advanced Methodological Approaches

The structural elucidation of "Piperidine, 1-(2-furanylmethyl)-" presents several challenges that are characteristic of flexible, multi-ring systems. The molecule's structure is defined by the geometry of the furan and piperidine rings and the rotational freedom around the single bonds connecting them.

A primary challenge lies in determining the preferred conformation of the piperidine ring. Like cyclohexane, piperidine typically adopts a chair conformation to minimize steric strain. wikipedia.org However, in substituted piperidines, the substituents can influence the conformational equilibrium. Furthermore, the nitrogen atom in the piperidine ring can undergo inversion, leading to different orientations of its lone pair and any attached groups.

The relative orientation of the furan and piperidine rings is another key structural feature. Rotation around the C-N and C-C single bonds of the furanylmethyl linker allows for a range of possible conformations. Identifying the most stable conformer or the distribution of conformers in different environments (e.g., in solution versus the solid state) is a non-trivial task.

Advanced methodological approaches are essential for overcoming these challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for determining the connectivity of the molecule. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which helps in determining the relative orientation of the rings and the conformation of the piperidine ring. researchgate.net

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray diffraction provides the most definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the rings. researchgate.net

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule and to calculate the relative energies of different conformers. researchgate.net These calculations can help in predicting the most stable conformations and can be used in conjunction with experimental data to provide a more complete structural picture.

The combination of these techniques allows for a comprehensive understanding of the three-dimensional structure of "Piperidine, 1-(2-furanylmethyl)-" and how its structure influences its chemical and physical properties.

Data Tables

Table 1: Physicochemical Properties of Piperidine, 1-(2-furanylmethyl)-

PropertyValue
Molecular Formula C₁₀H₁₅NO
Monoisotopic Mass 165.115364 g/mol
Average Mass 165.236 g/mol
CAS Number 14044-90-7

Data sourced from EPA CompTox Chemicals Dashboard. epa.gov

Table 2: Properties of Parent Heterocycles

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Feature
Furan C₄H₄O68.07531.3Five-membered aromatic ring with one oxygen atom. wikipedia.org
Piperidine C₅H₁₁N85.150106Six-membered saturated ring with one nitrogen atom. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14044-90-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(furan-2-ylmethyl)piperidine

InChI

InChI=1S/C10H15NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2

InChI Key

SBLDBTJGYINGFN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=CO2

Origin of Product

United States

Advanced Synthetic Methodologies for Piperidine, 1 2 Furanylmethyl

N-Alkylation Strategies for Piperidine (B6355638) with 2-Furanylmethyl Moieties

A primary and direct method for synthesizing Piperidine, 1-(2-furanylmethyl)- is through the N-alkylation of piperidine with a suitable 2-furanylmethyl-containing electrophile. This approach focuses on forming the crucial C-N bond between the piperidine nitrogen and the methylene (B1212753) bridge of the furanylmethyl group.

The success of N-alkylation reactions hinges on the careful optimization of reaction parameters. Key variables include the choice of solvent, temperature, and the stoichiometry of the reactants. For instance, the reaction of piperidine with a 2-furanylmethyl halide, such as the bromide or chloride, is a common strategy. To drive the reaction towards the desired mono-alkylated product and minimize the formation of quaternary ammonium (B1175870) salts, it is often necessary to use piperidine in excess or to add the alkylating agent slowly. researchgate.net The presence of a base, such as potassium carbonate or triethylamine, can be employed to neutralize the hydrohalic acid byproduct, thereby improving the reaction rate. researchgate.net However, the use of a base can also increase the likelihood of dialkylation. researchgate.net Solvents like acetonitrile (B52724) and dimethylformamide (DMF) are frequently used for these reactions. researchgate.netresearchgate.net

ParameterConditionRationale
Reactants Piperidine, 2-Furanylmethyl HalideDirect formation of the C-N bond.
Stoichiometry Excess piperidine or slow addition of alkylating agentMinimizes over-alkylation to the quaternary ammonium salt. researchgate.net
Base K₂CO₃, TriethylamineNeutralizes acid byproduct, can increase reaction rate. researchgate.net
Solvent Acetonitrile, DMFProvides a suitable medium for the reaction. researchgate.netresearchgate.net
Temperature Room temperature to elevated temperaturesControls reaction rate.
This table outlines the general conditions for the N-alkylation of piperidine.

Another significant pathway is the reductive amination of furfural (B47365) with piperidine. researchgate.netrsc.orgtaylorfrancis.com This two-step, one-pot process involves the initial formation of an enamine intermediate from the condensation of piperidine and furfural, which is then reduced to the final product. This method avoids the use of pre-functionalized and potentially unstable alkyl halides. reddit.com

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the C-N bond in Piperidine, 1-(2-furanylmethyl)- is no exception. Both homogeneous and heterogeneous catalysts have been effectively employed.

Homogeneous Catalysis: Transition metal complexes, such as those of palladium and copper, are well-known for their ability to catalyze C-N cross-coupling reactions (Buchwald-Hartwig amination). While more commonly applied to aryl halides, these systems can be adapted for the alkylation of amines. However, for the specific case of forming Piperidine, 1-(2-furanylmethyl)-, reductive amination catalysts are more prevalent.

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. For reductive amination, catalysts such as Rh/Al₂O₃ have demonstrated high efficiency and selectivity for the conversion of furfural to furfurylamine (B118560), a related transformation, suggesting their potential applicability to the synthesis of Piperidine, 1-(2-furanylmethyl)-. rsc.org A recent study highlighted a unique Ru₁CoNP/HAP surface single-atom alloy catalyst for the transformation of furfural to piperidine, which proceeds through a cascade of reactions including amination. researchgate.netnih.gov Platinum-based catalysts, for instance, 5% Pt/C, are also effective for reductive amination in continuous-flow systems. mdpi.comresearchgate.net

Catalyst SystemTypeKey FeaturesRelevant Reaction
Rh/Al₂O₃HeterogeneousHigh efficiency and selectivity. rsc.orgReductive amination of furfural. rsc.org
Ru₁CoNP/HAPHeterogeneousUnique surface single-atom alloy, enables cascade reactions. researchgate.netnih.govTransformation of furfural to piperidine. researchgate.netnih.gov
5% Pt/CHeterogeneousSuitable for continuous-flow hydrogenation. mdpi.comresearchgate.netReductive amination. mdpi.comresearchgate.net
This table summarizes various catalytic systems used in reactions relevant to the synthesis of Piperidine, 1-(2-furanylmethyl)-.

Multicomponent Reaction Pathways to the Piperidine, 1-(2-furanylmethyl)- Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. youtube.comacsgcipr.org These reactions are characterized by high atom economy and procedural simplicity.

The synthesis of highly substituted piperidines can be achieved through one-pot, three-component reactions involving an aldehyde, an amine, and a β-ketoester, often catalyzed by an acid such as p-toluenesulfonic acid monohydrate. researchgate.net Adapting this to synthesize Piperidine, 1-(2-furanylmethyl)- would involve using furfural as the aldehyde component and piperidine as the amine. This approach allows for the rapid construction of the piperidine ring with the desired substituent in a single step. nih.govorganic-chemistry.org

A notable example of a one-pot synthesis involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate (B1210297) to yield polysubstituted pyridines, which can then be reduced to piperidines. organic-chemistry.org While not a direct route to the title compound, it showcases the power of one-pot methodologies in constructing the core piperidine scaffold.

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.govnih.gov These reactions are mechanistically intricate and offer a powerful tool for the rapid assembly of complex molecular architectures.

The synthesis of piperidine from furfural using a Ru₁CoNP/HAP catalyst is a prime example of a cascade process. researchgate.netnih.gov The reaction initiates with the amination of furfural to form furfurylamine, which is then hydrogenated to tetrahydrofurfurylamine (B43090). Subsequent ring rearrangement leads to the formation of the piperidine ring. researchgate.netnih.gov Density Functional Theory (DFT) calculations have suggested that the catalyst facilitates the direct ring opening of tetrahydrofurfurylamine to an amino alcohol intermediate, which then cyclizes to piperidine. researchgate.netnih.gov Understanding these mechanistic details is crucial for optimizing the catalyst and reaction conditions to favor the desired product.

Green Chemistry Principles in the Synthesis of Piperidine, 1-(2-furanylmethyl)-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of Piperidine, 1-(2-furanylmethyl)- can be made more environmentally friendly by considering several aspects.

The use of biomass-derived starting materials is a key tenet of green chemistry. Furfural, a platform chemical readily available from lignocellulosic biomass, serves as a renewable feedstock for the synthesis of the 2-furanylmethyl moiety. researchgate.nettaylorfrancis.com

Employing catalytic methods, particularly with heterogeneous catalysts, aligns with green chemistry principles by reducing waste and allowing for catalyst recycling. rsc.orgrsc.org The use of water as a solvent, where feasible, is also a significant step towards a greener process. For instance, a green one-pot, three-component synthesis of furo[2,3-d]pyrimidines has been developed using water as the solvent. nih.gov Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents are important considerations. researchgate.net The development of a new method for the production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) highlights the ongoing efforts to create greener synthetic routes for piperidine derivatives. rsc.org

Green Chemistry PrincipleApplication in Synthesis of Piperidine, 1-(2-furanylmethyl)-
Use of Renewable Feedstocks Utilization of furfural derived from biomass. researchgate.nettaylorfrancis.com
Catalysis Employing reusable heterogeneous catalysts like Rh/Al₂O₃ and Pt/C. rsc.orgrsc.org
Benign Solvents Use of water as a reaction medium. nih.gov
Atom Economy Designing multicomponent and domino reactions to maximize the incorporation of starting materials into the final product. youtube.comacsgcipr.org
This table illustrates the application of green chemistry principles in the synthesis of Piperidine, 1-(2-furanylmethyl)-.

Solvent-Free Reactions and Alternative Media Utilization

The principles of green chemistry have spurred the development of synthetic protocols that reduce or eliminate the use of volatile and hazardous organic solvents. nih.gov Solvent-free, or solid-state, reactions represent a significant advancement in this area, offering benefits such as reduced energy requirements, easier work-up procedures, and improved atom economy. ekb.eg

While specific solvent-free syntheses for Piperidine, 1-(2-furanylmethyl)- are not extensively documented, the methodology has been successfully applied to the synthesis of related N-heterocycles. For instance, the Paal-Knorr synthesis of N-substituted pyrroles from 1,4-diketones and primary amines can be performed efficiently under solvent-free conditions using catalysts like praseodymium(III) trifluoromethanesulfonate. lookchem.com Similarly, various quinoline (B57606) derivatives have been synthesized in high yields through reactions under solvent-free and thermal conditions, demonstrating the broad applicability of this approach. researchgate.net In some cases, the hydrate (B1144303) form of a reactant can play a crucial role in promoting reactions, enabling them to proceed smoothly at room temperature without any catalyst or solvent. mdpi.com

Water is also being explored as a sustainable and non-toxic solvent alternative. Its use can prevent the racemization of enantioenriched substrates in certain stereoselective syntheses, providing a pathway to highly enantioselective products. nih.gov These examples underscore the potential for developing cleaner, solvent-minimized synthetic routes for piperidine-based compounds.

Atom Economy and Sustainable Synthetic Route Design

Atom economy (AE), a concept introduced by Barry Trost, is a core metric in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired final product. ekb.egresearchgate.net A high atom economy signifies a more sustainable process with minimal waste generation. The contrast between different synthetic routes, such as the six-step Boots process for ibuprofen (B1674241) (40.1% AE) and the more efficient three-step BHC company process (77.5% AE), highlights the importance of route design in sustainability. researchgate.net

A leading example of sustainable synthetic design relevant to piperidine synthesis is the conversion of biomass-derived platform chemicals into valuable N-heterocycles. nih.govnih.govresearchgate.net Furfural, a compound readily obtained from lignocellulosic biomass, can be transformed into piperidine through a one-pot cascade reaction. nih.govnih.gov This process utilizes a multifunctional surface single-atom alloy (SSAA) catalyst, Ru₁CoNP/HAP, to achieve the transformation in the presence of ammonia (B1221849) and hydrogen under relatively mild conditions, affording piperidine in yields up to 93%. nih.govresearchgate.net

The reaction proceeds through a series of efficient steps:

Reductive Amination: Furfural reacts with ammonia to form furfurylamine.

Hydrogenation: The furan (B31954) ring of furfurylamine is hydrogenated to yield tetrahydrofurfurylamine (THFAM).

Ring Rearrangement: The THFAM undergoes a ring-opening and subsequent intramolecular cyclization to form the piperidine ring. nih.govresearchgate.net

This pathway is a prime example of a highly atom-economical and sustainable route, starting from a renewable feedstock to produce a key heterocyclic scaffold. researchgate.net

Table 1: Sustainable Synthesis of Piperidine from Furfural nih.govnih.govresearchgate.net
Reaction StageDescriptionKey IntermediatesCatalyst SystemSignificance
Initial TransformationReductive amination of furfural with ammonia.FurfurylamineRu₁CoNP/HAP (Surface Single-Atom Alloy)Utilizes a renewable, biomass-derived starting material.
HydrogenationSaturation of the furan ring.Tetrahydrofurfurylamine (THFAM)High-yield conversion of the furan moiety.
Ring Rearrangement & CyclizationOpening of the tetrahydrofuran (B95107) ring followed by intramolecular cyclization to form the six-membered piperidine ring.5-amino-1-pentanolEfficient one-pot cascade reaction with high overall yield (up to 93%).

Stereoselective Synthesis of Chiral Analogues and Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a single, specific stereoisomer is often crucial for therapeutic efficacy. Consequently, significant research has focused on developing stereoselective methods for preparing chiral piperidine derivatives.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis is a powerful tool for constructing chiral piperidine rings with high enantioselectivity. One prominent method is the asymmetric hydrogenation of substituted pyridines. The use of iridium-based catalysts with specific chiral ligands, such as MeO-BoQPhos, has enabled the highly enantioselective hydrogenation of 2-alkyl-pyridines to the corresponding enantioenriched piperidines, achieving enantiomeric ratios up to 93:7. nih.gov

Other advanced strategies include:

[4+2] Annulation: The reaction of imines with allenes, catalyzed by chiral phosphines, provides a pathway for the catalytic asymmetric synthesis of piperidine derivatives. nih.gov

Intramolecular Cyclization: Metal-catalyzed intramolecular cyclizations are a versatile approach to forming the piperidine ring. nih.govmdpi.com For example, iron-catalyzed reductive amination of precursors containing methoxyamine and boronic ester functionalities can construct the piperidine ring stereoselectively. mdpi.com

Diastereoselective and Enantioselective Approaches to Furanylmethyl Introduction

Beyond forming the ring itself, the stereocontrolled introduction of substituents onto a pre-existing piperidine scaffold is critical. Rhodium-catalyzed C-H functionalization has emerged as a state-of-the-art method for the site-selective and stereoselective introduction of groups, analogous to the furanylmethyl group, at various positions of the piperidine ring. d-nb.infonih.govresearchgate.net

The selectivity of these reactions is controlled by the choice of both the chiral dirhodium catalyst and the nitrogen-protecting group on the piperidine. d-nb.infonih.gov For instance, the functionalization of N-Boc-piperidine with a rhodium catalyst like Rh₂(R-TCPTAD)₄ can introduce a substituent at the C2 position. In contrast, using N-Bs-piperidine with the catalyst Rh₂(R-TPPTTL)₄ leads to highly diastereoselective C2 functionalization (diastereomeric ratio >30:1) with good enantioselectivity. d-nb.infonih.gov

Table 2: Stereoselective C-H Functionalization of Piperidine Derivatives Using Chiral Dirhodium Catalysts d-nb.infonih.gov
Piperidine SubstrateChiral CatalystPosition of FunctionalizationDiastereomeric Ratio (d.r.)Enantiomeric Excess (% ee)
N-Boc-piperidineRh₂(R-TCPTAD)₄C2VariableVariable
N-Bs-piperidineRh₂(R-TPPTTL)₄C2>30:152–73%
N-Boc-piperidineRh₂(S-DOSP)₄C21:1Low
N-Boc-piperidineRh₂(S-2-Cl-5-BrTPCP)₄C25.3:183%
N-α-oxoarylacetyl-piperidinesRh₂(S-2-Cl-5-BrTPCP)₄C4--

This precise control allows for the synthesis of specific positional and stereoisomers of substituted piperidines, a crucial capability for creating complex and targeted pharmaceutical agents. d-nb.infonih.gov

Reaction Chemistry and Mechanistic Studies of Piperidine, 1 2 Furanylmethyl

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System

The furan moiety in Piperidine (B6355638), 1-(2-furanylmethyl)- is highly susceptible to electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the oxygen heteroatom, which stabilizes the intermediate carbocation (arenium ion) formed during the reaction. vpscience.org Furan is significantly more reactive than benzene (B151609) in such reactions. vpscience.orgslideshare.net

Electrophilic attack on the furan ring predominantly occurs at the C2 (α) and C5 (α') positions, which are more reactive than the C3 (β) and C4 (β') positions. matanginicollege.ac.in This regioselectivity is attributed to the greater stabilization of the arenium ion intermediate when the electrophile attacks the α-position. The positive charge can be delocalized over three resonance structures, including a stable oxonium ion, whereas attack at the β-position results in only two resonance contributors. matanginicollege.ac.in

For 2-substituted furans like Piperidine, 1-(2-furanylmethyl)-, electrophilic substitution is strongly directed to the vacant C5 position. This is due to the activating and ortho, para-directing nature of the alkyl substituent at C2.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

Position of AttackNumber of Resonance Structures for IntermediateRelative Reactivity
C2 (α) / C5 (α')3High
C3 (β) / C4 (β')2Low

Data compiled from theoretical studies on furan reactivity. matanginicollege.ac.in

The 1-(piperidinomethyl) group at the C2 position of the furan ring acts as an activating group, further enhancing the ring's reactivity towards electrophiles. This is primarily due to the electron-donating inductive effect (+I) of the alkyl group. This effect increases the electron density of the furan ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.

The presence of the basic piperidine nitrogen can, however, complicate electrophilic substitution reactions conducted under strongly acidic conditions. Protonation of the nitrogen atom would create a positively charged, electron-withdrawing group (-CH₂-NH(piperidine)⁺), which would deactivate the furan ring towards electrophilic attack. Therefore, electrophilic substitutions on Piperidine, 1-(2-furanylmethyl)- often require carefully chosen, mild, or non-acidic reaction conditions to avoid this deactivation. matanginicollege.ac.in

Nucleophilic Reactivity and Transformations Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in Piperidine, 1-(2-furanylmethyl)- is a nucleophilic center due to the presence of a lone pair of electrons. vpscience.org This allows it to participate in a variety of nucleophilic reactions.

The piperidine nitrogen can readily react with acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. For example, reaction with acetyl chloride would yield N-acetyl-1-(2-furanylmethyl)piperidine. prepchem.com Similarly, sulfonylation with sulfonyl chlorides, like trifluoromethanesulfonyl chloride, leads to the formation of sulfonamides, such as 1-[(trifluoromethyl)sulfonyl]piperidine.

Reductive amination is a powerful method for forming C-N bonds. youtube.com While Piperidine, 1-(2-furanylmethyl)- is typically the product of reductive amination between furfural (B47365) and piperidine, the piperidine moiety itself can undergo further N-alkylation reactions, which can be considered a form of reductive amination pathway if the alkylating agent contains a carbonyl group that is subsequently reduced.

Table 2: Representative Nucleophilic Reactions of the Piperidine Nitrogen

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acylpiperidine
SulfonylationTrifluoromethanesulfonyl chlorideN-sulfonylpiperidine
N-AlkylationBenzyl bromideQuaternary ammonium (B1175870) salt

The lone pair of electrons on the piperidine nitrogen allows Piperidine, 1-(2-furanylmethyl)- to act as a ligand in coordination complexes with various metal centers. The nitrogen atom can donate its electron pair to a vacant orbital of a metal ion, forming a coordinate covalent bond. The furan oxygen can also potentially participate in coordination, making the molecule a bidentate ligand. The formation of stable complexes with transition metals is a well-documented phenomenon for piperidine and its derivatives. rsc.org

Cycloaddition Reactions and Pericyclic Processes of the Furan Moiety

The furan ring, despite its aromatic character, can behave as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This reactivity is a consequence of the relatively low aromatic stabilization energy of furan compared to benzene. matanginicollege.ac.in

In a typical [4+2] cycloaddition, the furan ring (the 4π component) reacts with a dienophile (a 2π component), such as maleic anhydride (B1165640) or an activated alkyne, to form a bicyclic adduct. libretexts.org The reaction proceeds via a concerted mechanism, where new sigma bonds are formed simultaneously. libretexts.org The reactivity of furan as a diene is generally higher than that of the more aromatic thiophene (B33073) but less than that of less aromatic pyrroles. matanginicollege.ac.in The presence of the 1-(piperidinomethyl) substituent at the C2 position can influence the stereochemical outcome and the rate of the cycloaddition reaction.

Oxidative and Reductive Transformations of Piperidine, 1-(2-furanylmethyl)-

The furan and piperidine moieties of N-furfurylpiperidine exhibit distinct behaviors under oxidative and reductive conditions, allowing for selective transformations.

Hydrogenation:

The selective hydrogenation of the furan ring in N-furfurylpiperidine to yield 1-(tetrahydrofuranylmethyl)piperidine can be achieved using various catalytic systems. The choice of catalyst and reaction conditions is crucial to prevent the hydrogenolysis of the C-O bond in the furan ring or the opening of the piperidine ring. Supported metal catalysts, particularly those based on palladium and platinum, are effective for the hydrogenation of the furan ring. For instance, palladium on carbon (Pd/C) and platinum on alumina (B75360) (Pt/Al₂O₃) have been shown to catalyze the hydrogenation of furfural, a related furan derivative, to tetrahydrofurfuryl alcohol, indicating their potential for the selective hydrogenation of the furan ring in N-furfurylpiperidine under controlled conditions. researchgate.net

A key challenge in the hydrogenation of furfurylamines is the potential for ring opening. However, studies on the conversion of furfurylamine (B118560) to piperidine have shown that under specific conditions, the furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring before subsequent rearrangement. researchgate.netnih.govgoogle.com

Dehydrogenation:

The dehydrogenation of the piperidine ring in N-furfurylpiperidine to form the corresponding pyridyl derivative, 1-(2-furanylmethyl)pyridinium species, is a potential transformation. The catalytic dehydrogenation of piperidine to pyridine (B92270) is an established industrial process, often employing catalysts containing copper, nickel, and chromium on a silica (B1680970) support at elevated temperatures (300-420 °C). nih.govgoogle.com It is plausible that similar conditions could be applied to N-furfurylpiperidine, leading to the aromatization of the piperidine ring. The reaction typically proceeds in the gas phase with hydrogen as a carrier gas.

The table below summarizes representative catalytic systems for hydrogenation and dehydrogenation reactions relevant to the transformations of Piperidine, 1-(2-furanylmethyl)-.

TransformationSubstrateCatalystConditionsProductReference(s)
HydrogenationFurfuralPd/TiO₂Ambient Temperature, Octane2-Methylfuran, Furfuryl Alcohol chemicalbook.com
HydrogenationFluoropyridinesRhodium ComplexTHF, Argon atmosphereall-cis-(Multi)fluorinated Piperidines nih.gov
HydrogenationFurfurylamineRu₁CoNP/HAPMild ConditionsTetrahydrofurfurylamine (B43090) researchgate.netnih.gov
DehydrogenationPiperidineCu/Ni/Cr on SiO₂300-420 °C, Gas PhasePyridine nih.govgoogle.com

Furan Ring:

The furan ring in N-furfurylpiperidine is susceptible to electrophilic substitution reactions due to its electron-rich aromatic character. chemicalbook.compearson.compearson.comquora.comyoutube.com The presence of the piperidinomethyl substituent at the 2-position directs incoming electrophiles primarily to the 5-position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening reactions. Therefore, mild reaction conditions are typically required for these transformations. For example, bromination of furan can be achieved with bromine in dioxane at low temperatures.

Piperidine Ring:

The piperidine ring, being a secondary amine, can undergo a variety of functional group interconversions. The nitrogen atom is nucleophilic and can react with electrophiles. For instance, N-alkylation or N-acylation can be readily achieved by reacting N-furfurylpiperidine with alkyl halides or acyl chlorides, respectively. The piperidine ring can also be functionalized at the α-carbon positions. Deprotonation with a strong base, such as an organolithium reagent, can generate an α-lithio derivative, which can then react with various electrophiles. youtube.com Furthermore, the piperidine ring can be oxidized to the corresponding N-oxide or to an enamine.

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions:

One of the most significant rearrangement reactions involving the furan ring of N-furfurylpiperidine and related compounds is its conversion to a piperidine ring. This transformation is a key step in the synthesis of piperidines from biomass-derived furfural. google.comorganic-chemistry.org The process typically involves the initial hydrogenation of the furan ring to a tetrahydrofuran ring, followed by a ring-opening and subsequent intramolecular cyclization to form the piperidine ring. researchgate.netnih.gov For example, the catalytic conversion of furfurylamine to piperidine over a Ru₁CoNP/HAP catalyst proceeds via the formation of tetrahydrofurfurylamine, which then undergoes a ring rearrangement. researchgate.netnih.gov

Another potential rearrangement is the acid-catalyzed ring opening of the furan moiety. rsc.orgresearchgate.netrsc.orgmdpi.com In the presence of strong acids, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. The stability of the furan ring in N-furfurylpiperidine towards acid-catalyzed ring opening would depend on the specific reaction conditions.

A 1,2-radical rearrangement of a furanyl group from a carbon atom to a nitrogen atom has also been reported, suggesting another possible, though less common, rearrangement pathway for derivatives of N-furfurylpiperidine. chemicalbook.com

Fragmentation Pathways:

The fragmentation of N-furfurylpiperidine under mass spectrometric conditions is expected to follow pathways characteristic of both furfurylamines and piperidines. Alpha-cleavage is a common fragmentation pathway for amines, which in this case would involve the cleavage of the bond between the furan ring and the methylene (B1212753) bridge, or the cleavage of a C-C bond within the piperidine ring adjacent to the nitrogen atom. pearson.com

Computational and Theoretical Investigations of Piperidine, 1 2 Furanylmethyl

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For Piperidine (B6355638), 1-(2-furanylmethyl)-, methods such as Density Functional Theory (DFT) and ab initio calculations offer a window into its geometric and electronic makeup.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of piperidine derivatives due to its balance of accuracy and computational efficiency. researchgate.net Studies typically employ functionals like B3LYP combined with basis sets such as 6-311G** or 6-31G(d) to optimize the molecule's geometry and calculate its energetic properties. researchgate.netresearchgate.net

For Piperidine, 1-(2-furanylmethyl)-, DFT calculations are used to determine its most stable three-dimensional structure, known as the ground state geometry. This process involves minimizing the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry reveals critical structural parameters. In piperidine-containing compounds, DFT has been successfully used to confirm that the piperidine ring predominantly adopts a stable chair conformation. bohrium.com

Beyond geometry, DFT calculations provide key energetic data. The heat of formation can be predicted using isodesmic reactions, where the target molecule is compared to reference compounds with known values. researchgate.net Furthermore, bond dissociation energies (BDE) can be calculated to evaluate thermal stability, identifying the weakest bonds and potential fragmentation pathways.

Table 1: Representative Geometric Parameters Calculated by DFT

ParameterAtom Pair/TripletCalculated Value
Bond LengthC-N (piperidine)(Typical range: 1.46-1.48 Å)
Bond LengthC-N-C (angle)(Typical range: 110-112°)
Bond LengthC-O (furan)(Typical range: 1.36-1.37 Å)
Dihedral AngleC-C-N-CDefines ring puckering

This table presents the types of data obtained from DFT calculations. Specific values for Piperidine, 1-(2-furanylmethyl)- would be determined through dedicated computational studies.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical data. osi.lv These methods provide a rigorous framework for predicting electronic properties and reactivity. Non-empirical quantum-chemical calculations using methods like RHF/6-31G(d) and MP2/6-31G(d) have been applied to substituted piperidines to determine energetically favored conformations and analyze bond characteristics. osi.lv

For Piperidine, 1-(2-furanylmethyl)-, ab initio calculations can be used to:

Determine Electron Distribution: Calculate atomic charges and electron density maps, revealing how electrons are distributed across the molecule.

Calculate Reactivity Indices: Parameters derived from the electronic structure, such as ionization potential and electron affinity, serve as indices for predicting the molecule's reactivity toward other chemical species.

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for cases where electron correlation effects are particularly important. osi.lv

Molecular Dynamics Simulations of Conformational Landscapes and Rotational Barriers

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netsoton.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the calculation of energy barriers between different conformations. researchgate.net

The piperidine ring, like cyclohexane, is not planar and exists predominantly in a puckered chair conformation to minimize steric and torsional strain. nih.govwikipedia.org This chair form can undergo a conformational change, known as a ring flip or chair-chair interconversion, where it passes through higher-energy twist-boat and boat conformations to an alternative chair form. fiveable.melibretexts.org During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org

The energy barrier for this interconversion in the parent piperidine ring is similar to that of cyclohexane, which is approximately 10–12 kcal/mol. fiveable.me This relatively low barrier means the interconversion is rapid at room temperature. For Piperidine, 1-(2-furanylmethyl)-, the presence of the bulky furanylmethyl group on the nitrogen atom influences the equilibrium between the two possible chair conformations. The conformer where this large substituent occupies the more spacious equatorial position is expected to be significantly lower in energy and thus more populated. MD simulations can map this interconversion pathway, identify transition states, and quantify the stability difference between the conformers.

In addition to the ring's flexibility, rotation can occur around the single bonds within the furanylmethyl substituent and, most importantly, around the C-N bond connecting the furanylmethyl group to the piperidine ring. The rotation around this bond is not entirely free due to steric hindrance between the furan (B31954) ring and the piperidine ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity based on the properties of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are known as the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction.

The HOMO, being the outermost orbital containing electrons, acts as the electron donor. A molecule's nucleophilicity and its tendency to be oxidized are related to the energy and location of its HOMO. youtube.com The LUMO is the lowest-energy orbital that is empty, and it acts as the electron acceptor. The electrophilicity of a molecule and its susceptibility to reduction are determined by its LUMO. youtube.com

For Piperidine, 1-(2-furanylmethyl)-, DFT calculations can determine the energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.net

The HOMO is expected to have significant electron density on the electron-rich furan ring and the lone pair of the piperidine nitrogen, indicating these are likely sites for electrophilic attack.

The LUMO is likely distributed over the antibonding orbitals of the furan ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. FMO analysis thus provides a rational basis for understanding the chemical behavior of Piperidine, 1-(2-furanylmethyl)-.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates stronger nucleophilicity and ease of oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates stronger electrophilicity and ease of reduction.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO (ELUMO - EHOMO).A smaller gap suggests higher reactivity and lower kinetic stability.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a fundamental tool for studying reaction mechanisms. It allows for the calculation of reaction rates from the properties of the reactants and the transition state, which is the highest energy point along the reaction coordinate. By mapping the potential energy surface, chemists can identify the most favorable reaction pathways.

The formation of Piperidine, 1-(2-furanylmethyl)- can be computationally modeled to determine the energy profiles of the reaction pathways. This involves calculating the energies of the reactants, intermediates, transition states, and products. The rate-determining step (RDS) of the reaction is the step with the highest activation energy barrier.

SN2 Pathway: N-Alkylation of Piperidine with Furfuryl Chloride

In this pathway, the nitrogen atom of piperidine acts as a nucleophile, attacking the methylene (B1212753) carbon of furfuryl chloride and displacing the chloride ion in a concerted mechanism. youtube.commasterorganicchemistry.comyoutube.com The reaction rate is dependent on the concentration of both the piperidine and the furfuryl chloride. youtube.commasterorganicchemistry.com

A hypothetical energy profile for this SN2 reaction, as would be determined by computational methods like Density Functional Theory (DFT), is presented below. The profile would show the formation of a pre-reaction complex, the transition state, and the final product complex.

Table 1: Hypothetical Energy Profile for the SN2 Reaction of Piperidine and Furfuryl Chloride

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPiperidine + Furfuryl Chloride0.0
Pre-reaction Complex[Piperidine---Furfuryl Chloride]-2.5
Transition State[Piperidine---CH₂(furan)---Cl]‡+15.0
Product Complex[Piperidine-CH₂(furan)⁺---Cl⁻]-5.0
ProductsPiperidine, 1-(2-furanylmethyl)- + HCl-10.0

Note: These values are illustrative and represent a plausible energy profile for a typical SN2 reaction of this nature. Actual values would require specific DFT calculations.

From this hypothetical profile, the activation energy for the reaction is 17.5 kcal/mol (from the pre-reaction complex to the transition state), making the single concerted step the rate-determining step.

Reductive Amination Pathway: Reaction of Furfural (B47365) with Piperidine

This pathway involves two main stages: the formation of an iminium ion from the reaction of furfural and piperidine, followed by the reduction of the iminium ion. The initial step is the nucleophilic attack of piperidine on the carbonyl carbon of furfural to form a hemiaminal intermediate, which then dehydrates to form the iminium ion. The subsequent reduction can be achieved using various reducing agents. ajgreenchem.comrsc.org

Computational studies on the reductive amination of furfural to furfurylamine (B118560) suggest that the reaction proceeds via an imine or Schiff base intermediate. rsc.orgdntb.gov.ua The rate-determining step in such multi-step reactions is often the formation of the iminium ion or its reduction, depending on the specific reaction conditions and catalyst used. nih.govresearchgate.net

Table 2: Hypothetical Energy Profile for the Reductive Amination of Furfural with Piperidine

StepDescriptionRelative Energy (kcal/mol)
1Reactants: Furfural + Piperidine0.0
Transition State 1 (Hemiaminal formation)+12.0
Hemiaminal Intermediate-5.0
Transition State 2 (Dehydration)+20.0
Iminium Ion + H₂O+8.0
2Iminium Ion + [Reducing Agent]+8.0
Transition State 3 (Hydride transfer)+15.0
Product: Piperidine, 1-(2-furanylmethyl)--15.0

Note: This is a simplified, hypothetical profile. The actual energy values are highly dependent on the reducing agent and reaction conditions.

The choice of solvent can significantly influence the rate and mechanism of a reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. ajgreenchem.commdpi.com Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. sciforum.netresearchgate.net

For the SN2 N-alkylation of piperidine, a polar aprotic solvent is generally preferred. Computational studies on similar SN2 reactions have shown that increasing solvent polarity can decrease the reaction rate if the charge is more dispersed in the transition state compared to the reactants. mdpi.com Conversely, for reactions involving charged intermediates, such as the iminium ion in the reductive amination pathway, polar protic solvents can stabilize the charged species through hydrogen bonding, potentially altering the energy profile and the rate-determining step. caltech.edu

Table 3: Hypothetical Solvent Effects on the Activation Energy of the SN2 N-Alkylation of Piperidine

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase1.012.0
Toluene2.414.5
Tetrahydrofuran (B95107) (THF)7.616.0
Acetonitrile (B52724)37.518.5
Water78.420.0

Note: These values are for illustrative purposes to demonstrate the trend of solvent effects on a hypothetical SN2 reaction where charge is dispersed in the transition state.

The hypothetical data in Table 3 suggests that the reaction would be fastest in the gas phase and progressively slower in more polar solvents. This is because the localized charge on the piperidine nitrogen (reactant) is more stabilized by polar solvents than the more dispersed charge in the transition state.

Role of Piperidine, 1 2 Furanylmethyl As a Chemical Intermediate and Precursor

Synthesis of Complex Heterocyclic Systems Utilizing the Piperidine (B6355638), 1-(2-furanylmethyl)- Scaffold

The dual functionality of the piperidine-furan scaffold makes it an attractive starting point for the construction of intricate heterocyclic systems. Both the piperidine and furan (B31954) rings can be chemically manipulated to build larger, more complex molecular architectures.

Annulation, the process of building a new ring onto a pre-existing one, and other ring-closing strategies are fundamental in synthetic organic chemistry. While direct annulation studies on the Piperidine, 1-(2-furanylmethyl)- scaffold are not extensively documented, established methodologies for piperidine and furan derivatives can be applied. The presence of the furan ring offers a pathway to various ring-closing reactions.

For instance, intramolecular cyclization reactions involving the furan ring are a known method for creating new heterocyclic structures. Research has shown that substituted furanylamides can undergo intramolecular cyclization to form complex polycyclic systems. nih.gov Similarly, the piperidine ring can be a part of cyclization strategies. The nitrogen atom can act as a nucleophile in intramolecular reactions to form bicyclic products. Ring-closing metathesis (RCM) is another powerful technique that could be employed if an appropriate unsaturated chain is attached to either the piperidine or furan ring, leading to the formation of macrocycles or other complex ring systems. nih.gov

The Achmatowicz reaction, a transformation of furfuryl alcohols into dihydropyranones, represents a key ring-closing methodology starting from a furan core. nih.gov While Piperidine, 1-(2-furanylmethyl)- is not a furfuryl alcohol, its synthesis from furfural (B47365) highlights the potential to modify the starting materials to incorporate functionalities that can later be used for ring-closure, effectively using the furan as a masked precursor to other heterocyclic systems.

One of the most significant reactions of the furan ring is its participation as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. nih.govrsc.orgnih.gov This reaction is a powerful tool for constructing six-membered rings, and when applied to a furan, it generates a 7-oxabicyclo[2.2.1]heptene scaffold.

In Piperidine, 1-(2-furanylmethyl)-, the piperidinomethyl group acts as an electron-donating substituent on the furan ring. This electronic effect activates the furan diene, making it more reactive towards electron-deficient dienophiles in Diels-Alder reactions. nih.gov The reaction is highly versatile, allowing for the fusion of a new ring system onto the furan portion of the molecule, with the piperidine moiety being carried along into the final product. These resulting oxabicyclic adducts are valuable intermediates themselves, which can be further transformed into a variety of other complex structures. rsc.orgresearchgate.nettudelft.nl

The versatility of this approach is demonstrated by the wide range of dienophiles that can potentially react with the Piperidine, 1-(2-furanylmethyl)- scaffold.

Table 1: Potential Diels-Alder Reactions with Piperidine, 1-(2-furanylmethyl)-

DienophileResulting Fused-Ring SystemPotential Applications of Product Class
MaleimideN-substituted 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximideBuilding blocks for polymers and bioactive molecules
Maleic Anhydride (B1165640)7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideIntermediates for resins, polymers, and pharmaceuticals
Acrylonitrile7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrilePrecursors to functionalized cyclohexanes and other alicycles
Dimethyl acetylenedicarboxylateDimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylatePrecursors to aromatic compounds via retro-Diels-Alder extrusion of the oxygen bridge

This strategy provides a modular and efficient route to complex molecules where the piperidine unit can introduce desirable properties such as solubility, basicity, or biological activity.

Precursor in the Formation of Advanced Organic Materials

The unique chemical characteristics of Piperidine, 1-(2-furanylmethyl)- make it a promising precursor for the development of advanced organic materials. The furan component is derivable from renewable biomass, which aligns with the principles of green chemistry, while the piperidine component can impart specific functionalities to the final material. nih.govdtic.milscispace.com

Furan-based polymers are an area of intense research due to their potential to replace petroleum-derived plastics with materials from renewable resources. nih.gov Piperidine, 1-(2-furanylmethyl)- can be envisioned as a functional monomer for various types of polymerization.

For example, the furan ring can be used to create polyester (B1180765) or polyamide chains by first converting it to 2,5-furandicarboxylic acid (FDCA), a well-known bio-based monomer. Alternatively, the intact furan ring can be incorporated into polymer backbones. The key contribution of using Piperidine, 1-(2-furanylmethyl)- as a starting point is the introduction of the piperidine side group. This pendant group can provide several benefits to the resulting polymer:

Increased Polarity and Adhesion: The basic nitrogen atom can improve adhesion to surfaces, making the polymers suitable for functional coatings. nih.gov

pH-Responsiveness: The piperidine group is basic and will be protonated at low pH. This can cause the polymer to swell or dissolve, creating "smart" materials that respond to environmental pH changes.

Metal Coordination Sites: The polymer chains would be decorated with potential metal-binding sites, allowing for the creation of catalytic materials or materials for heavy metal sequestration.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Piperidine, 1-(2-furanylmethyl)- possesses several features that make it an excellent candidate as a building block for such assemblies.

The molecule contains:

A hydrogen bond acceptor (the nitrogen atom of the piperidine ring).

A π-electron system (the furan ring) capable of π-π stacking interactions.

A flexible methylene (B1212753) linker between the two rings, allowing for conformational freedom to achieve optimal packing.

These features can drive the self-assembly of the molecule into well-defined, higher-order architectures like organogels, liquid crystals, or molecular wires. researchgate.net For instance, in nonpolar solvents, intermolecular hydrogen bonding and π-π stacking could lead to the formation of long, fibrous networks, resulting in gelation. The interaction with other molecules can lead to the formation of co-crystals with unique properties. researchgate.net

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeParticipating MoietyResulting Structure Type
Hydrogen BondingPiperidine Nitrogen with H-bond donorsCo-crystals, extended networks
π-π StackingFuran ringsStacked columnar arrays, fibers
Van der WaalsEntire moleculeClose-packed crystal lattices
Dipole-DipoleC-O and C-N bondsOrdered molecular arrangements

By modifying the piperidine or furan rings with other functional groups, the self-assembly behavior can be precisely tuned to create materials with desired optical, electronic, or mechanical properties.

Ligand Design and Coordination Chemistry for Non-Biological Catalysis

The development of new ligands is crucial for advancing the field of homogeneous catalysis. Piperidine, 1-(2-furanylmethyl)- has the structural elements of a potentially effective bidentate ligand for a variety of metal centers. It can coordinate to a metal through the lone pair of electrons on the piperidine nitrogen atom (an N-donor) and one of the lone pairs on the furan oxygen atom (an O-donor).

The formation of a five-membered chelate ring upon coordination would be thermodynamically favorable, leading to stable metal complexes. The combination of a "hard" amine donor and a "borderline" ether donor makes this ligand suitable for a range of transition metals.

This N,O-bidentate ligand could be particularly useful in several areas of non-biological catalysis:

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). Ligands are essential to stabilize the palladium catalyst and modulate its reactivity. nih.gov A complex of Piperidine, 1-(2-furanylmethyl)- with palladium could prove effective in such transformations.

Polymerization: Nickel and other late transition metal complexes are used as catalysts for olefin polymerization. The ligand structure influences the properties of the resulting polymer.

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are often used for the reduction of various functional groups. The electronic properties of the piperidine-furan ligand could tune the activity and selectivity of these catalysts.

Table 3: Potential Catalytic Applications of Metal Complexes

Metal CenterPotential Catalytic ApplicationRationale
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)N,O-ligands are known to be effective for various Pd-catalyzed reactions. nih.gov
Copper (Cu)Ullmann condensation, Click chemistryAmine-based ligands are commonly used to stabilize Cu(I) catalysts. researchgate.net
Nickel (Ni)Olefin polymerization, Kumada couplingThe ligand's steric and electronic properties can control polymer chain growth.
Rhodium (Rh) / Ruthenium (Ru)Hydrogenation, HydroformylationBidentate ligands are crucial for creating an active and selective catalytic site.

The synthesis of metal complexes with Schiff bases derived from furfural has demonstrated the ability of the furan ring system to participate in coordination, supporting the potential of Piperidine, 1-(2-furanylmethyl)- as a versatile ligand in catalysis. chemmethod.com

Design of Organometallic Complexes Incorporating the Compound

The design of organometallic complexes featuring Piperidine, 1-(2-furanylmethyl)- as a ligand is an area of growing interest. The nitrogen atom of the piperidine ring and the oxygen atom of the furan ring can act as donor atoms, allowing the compound to function as a bidentate or monodentate ligand for a variety of metal centers. The steric and electronic properties of the ligand can be fine-tuned by modifications to either the piperidine or furan ring, influencing the coordination geometry and reactivity of the resulting metal complex.

Recent research has highlighted the potential of ligands incorporating piperidine moieties for the complexation of various metals, including manganese(II) for applications in magnetic resonance imaging. mdpi.com While not specifically focused on Piperidine, 1-(2-furanylmethyl)-, these studies demonstrate the capacity of the piperidine scaffold to form stable and functional metal complexes. The presence of the furan group in Piperidine, 1-(2-furanylmethyl)- introduces an additional coordination site and the potential for π-backbonding interactions with suitable metal centers, further expanding the possibilities for designing novel organometallic architectures with unique catalytic or material properties.

Evaluation of Catalytic Activity and Selectivity in Organic Reactions

The development of catalysts from organometallic complexes is a cornerstone of modern chemical synthesis. mdpi.com Complexes incorporating piperidine-based ligands have shown promise in various catalytic transformations. For instance, zinc(II) complexes with piperidine derivatives have been investigated for their catalytic activity in the formation of amidines through the nucleophilic addition of amines to nitriles. rsc.org

A particularly relevant area of research is the catalytic conversion of biomass-derived platform chemicals, such as furfural, into valuable nitrogen-containing heterocycles like piperidine. A recent study detailed the use of a ruthenium-cobalt surface single-atom alloy catalyst (Ru1CoNP/HAP) for the direct synthesis of piperidine from furfural. nih.gov This process involves a cascade of reactions including amination, hydrogenation, and ring rearrangement. nih.gov The findings from this study are highly pertinent to the potential catalytic applications of complexes derived from Piperidine, 1-(2-furanylmethyl)-, as it directly links the furan precursor to the piperidine product. The catalyst demonstrated high efficiency and selectivity under relatively mild conditions. nih.gov

Catalytic Performance in the Synthesis of Piperidine from Furfural

CatalystCo/Ru RatioYield of Piperidine (%)Reaction Conditions
Ru1CoNP/HAP10/1Variable0.5 mmol furfural, 50 mg catalyst, 5 g p-xylene, 0.5 MPa NH3, 1 MPa H2, 100 °C for 6 h, then 180 °C for 14 h
Ru1CoNP/HAPLower Ru contentIncreased
Ru1CoNP/HAP40/193

This table summarizes the catalytic performance of a Ru-Co catalyst in the synthesis of piperidine from furfural, a process conceptually related to the structure of Piperidine, 1-(2-furanylmethyl)-. Data sourced from a study on the synthesis of piperidines from furfural. nih.gov

The insights gained from such studies can guide the design of new catalytic systems based on Piperidine, 1-(2-furanylmethyl)-. The compound itself can be envisioned as a ligand in homogeneous catalysis or as a structural model for designing heterogeneous catalysts for a range of organic transformations. The bifunctional nature of the ligand, with both a Lewis basic nitrogen and a furan ring capable of various interactions, suggests potential applications in asymmetric catalysis and tandem reactions.

Applications in Chemo-sensing and Advanced Analytical Reagent Development

The unique structural features of Piperidine, 1-(2-furanylmethyl)- also suggest its potential utility in the development of chemical sensors and advanced analytical reagents. The furan moiety, in particular, is a component of various molecules used in sensing applications. For example, 2,2'-furildioxime has been employed as a colorimetric reagent for the detection of nickel ions (Ni2+). researchgate.net This suggests that the furan group in Piperidine, 1-(2-furanylmethyl)- could be functionalized to create selective chelating agents for specific metal ions, forming the basis of a colorimetric or fluorometric sensor.

The development of advanced analytical reagents often relies on molecules that can undergo a measurable change in a physical property upon interaction with a target analyte. The combination of the electron-rich furan ring and the flexible piperidine unit in Piperidine, 1-(2-furanylmethyl)- provides a platform for designing such reagents. For instance, derivatization of the furan ring could introduce a chromophore or fluorophore whose spectral properties are modulated by the binding of an analyte to a receptor site constructed around the piperidine nitrogen. While direct applications of Piperidine, 1-(2-furanylmethyl)- in chemo-sensing are yet to be extensively reported, the foundational chemistry of its constituent parts points towards a promising future in this field.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Derivatives

High-Resolution Spectroscopic Techniques for Novel Derivatives

High-resolution spectroscopic techniques are paramount for the unambiguous structural determination of newly synthesized molecules. These methods probe the molecular structure at the atomic and functional group level, providing a wealth of information about connectivity, stereochemistry, and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the complex structures of Piperidine (B6355638), 1-(2-furanylmethyl)- derivatives. wikipedia.orgresearchgate.nethmdb.cachemicalbook.com

Two-dimensional (2D) NMR spectroscopy is crucial for establishing connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace out the spin systems within the piperidine and furan (B31954) rings and the methylene (B1212753) bridge. HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds), which is invaluable for piecing together the molecular framework. researchgate.netresearchgate.net For instance, in the analysis of a substituted piperidine derivative, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons, which helps in determining the relative stereochemistry and preferred conformation of the molecule. nih.gov

Solid-State NMR (ssNMR) is particularly useful for characterizing derivatives that are insoluble or for studying their structure in a crystalline or amorphous solid form. It can provide information on polymorphism, which is the ability of a compound to exist in more than one crystalline form, and can also be used to study the dynamics of molecules in the solid state.

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes, such as the ring inversion of the piperidine moiety. nih.gov By analyzing the NMR spectra at different temperatures, the energy barriers for these processes can be determined.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, Piperidine, 1-(2-furanylmethyl)-. These values can serve as a baseline for interpreting the spectra of its derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidine H-2, H-6~2.4~54
Piperidine H-3, H-5~1.5~26
Piperidine H-4~1.4~24
Methylene (-CH₂-)~3.5~58
Furan H-3~6.2~107
Furan H-4~6.3~110
Furan H-5~7.4~142
Furan C-2-~152
Note: These are approximate values and can vary depending on the solvent and the presence of substituents.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the calculation of the molecular formula. This is a critical step in confirming the identity of a newly synthesized derivative of Piperidine, 1-(2-furanylmethyl)-. nih.gov

Fragmentation analysis , often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the different components of the molecule and how they are connected. For derivatives of Piperidine, 1-(2-furanylmethyl)-, common fragmentation pathways would likely involve cleavage of the bond between the piperidine ring and the furanylmethyl group, as well as fragmentation of the piperidine and furan rings themselves. scielo.brnist.gov The specific fragmentation patterns can help to distinguish between isomers and to confirm the location of substituents on the molecule. nih.gov

For example, in the mass spectrum of a derivative, the observation of a fragment corresponding to the intact piperidine ring or the substituted furanylmethyl cation would provide strong evidence for the proposed structure. The use of techniques like electrospray ionization (ESI) allows for the analysis of a wide range of derivatives, including those that are not volatile. scielo.br

Ion Proposed Structure Expected m/z
[M+H]⁺Protonated moleculeC₁₀H₁₆NO⁺
[M-C₄H₃O]⁺Loss of the furyl groupC₆H₁₂N⁺
[C₅H₁₀N]⁺Piperidinium ion84.08
[C₅H₅O]⁺Furfuryl cation81.03
Note: The expected m/z values are for the most abundant isotopes and will vary depending on the specific derivative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational state. researchgate.netacs.orgresearchgate.net These techniques are based on the principle that molecules absorb infrared radiation or scatter light at specific frequencies corresponding to their vibrational modes.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.govspectrabase.comresearchgate.net For derivatives of Piperidine, 1-(2-furanylmethyl)-, the FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the piperidine and furan rings, as well as the C-N stretching vibration of the tertiary amine. The presence of other functional groups, introduced during the derivatization process, would give rise to new, characteristic absorption bands. For example, a carbonyl group (C=O) would show a strong absorption in the region of 1650-1750 cm⁻¹, while a hydroxyl group (O-H) would exhibit a broad absorption band around 3200-3600 cm⁻¹. acs.org

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be a powerful tool for studying the conformational properties of the piperidine ring, which can adopt different conformations such as the chair and boat forms. nih.gov The Raman spectrum can also provide information about the planarity of the furan ring and the orientation of the substituents.

Vibrational Mode Expected Wavenumber (cm⁻¹) Ring
C-H stretch (sp³)2800-3000Piperidine
C-H stretch (sp²)3000-3100Furan
C-N stretch1000-1250Piperidine
C-O-C stretch1000-1300Furan
Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and substituents.

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for the separation and purification of newly synthesized derivatives of Piperidine, 1-(2-furanylmethyl)-, as well as for the assessment of their purity. These methods are based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Development of Chiral Separation Methods (e.g., Chiral HPLC for Enantiomeric Excess Determination)

Many derivatives of Piperidine, 1-(2-furanylmethyl)- may be chiral, meaning they can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, it is crucial to be able to separate them and determine the enantiomeric excess (ee) of a sample. nih.govresearchgate.netresearchgate.netnih.govacs.orgwhiterose.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. canberra.edu.aursc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The development of a suitable chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal resolution. Once a separation is achieved, the enantiomeric excess can be determined by comparing the peak areas of the two enantiomers. acs.org

The choice of CSP is critical for a successful chiral separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is also optimized to achieve the best separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For derivatives of Piperidine, 1-(2-furanylmethyl)- that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. cmbr-journal.comscholars.directnih.govnih.gov GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and structure. hmdb.canist.gov

GC-MS is a highly sensitive and selective technique that can be used for both qualitative and quantitative analysis. It is particularly useful for identifying and quantifying impurities in a sample. The retention time of a compound in the GC is a characteristic property that can be used for its identification, while the mass spectrum provides definitive structural information. The combination of these two techniques provides a high degree of confidence in the identification of the components of a mixture.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.

Research on substituted piperidines demonstrates the utility of this technique. For instance, the analysis of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, an N-substituted piperidine derivative, revealed that the core piperidine ring could adopt dual conformations, including chair and twisted boat forms. researchgate.net This conformational flexibility is dictated by the nature of the substituent on the nitrogen atom. researchgate.netbakhtiniada.ru The study provided precise crystallographic data, including unit cell dimensions and space group, which are essential for defining the crystal packing and intermolecular interactions. researchgate.net Similarly, the structures of other piperidine derivatives, such as 1,2-di(piperidin-1-yl)ethane and ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have been unambiguously assigned using single-crystal X-ray diffraction. mdpi.comnih.gov In the latter case, the analysis showed the piperidine ring adopting a chair conformation and revealed how bulky substituents force a significant rotation between the piperidine and quinoline (B57606) ring systems. nih.gov

The data obtained from X-ray crystallography is not limited to molecular conformation. It also elucidates intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern how molecules arrange themselves in the crystal lattice. researchgate.netmdpi.com

Table 1: Example Crystallographic Data for N-Substituted Piperidine Derivatives

This table presents crystallographic data for two different piperidine derivatives, illustrating the detailed structural information obtained from X-ray diffraction analysis.

ParameterPhenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone (PMDPM) researchgate.net1,2-di(piperidin-1-yl)ethane mdpi.com
Chemical Formula C₂₃H₂₅NOC₁₂H₂₄N₂
Crystal System TriclinicMonoclinic
Space Group P1̅P2₁/n
a (Å) 8.2543(7)6.0430(3)
b (Å) 10.5543(8)8.0805(3)
c (Å) 12.6184(6)11.1700(4)
α (°) ** 77.901(7)90
β (°) 71.270(2)97.475(2)
γ (°) 70.390(5)90
Volume (ų) **974.3(1)540.80(4)
Z (molecules/unit cell) 22
Key Finding Piperidine ring shows positional disorder, adopting both chair and twisted boat conformations.Molecule has a center of symmetry; piperidine rings are equivalent.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques are powerful analytical tools that couple a separation technique with a spectroscopic detection method. nih.gov This combination allows for the analysis of individual components within a complex mixture, providing both separation and structural identification in a single run. nih.govactascientific.com For the analysis of derivatives of Piperidine, 1-(2-furanylmethyl)-, and their related impurities or metabolites, techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are invaluable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links the separation power of High-Performance Liquid Chromatography (HPLC) with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net HPLC first separates the components of a mixture, and as each component elutes from the column, it flows through a specialized NMR flow cell where its NMR spectrum is recorded. This is particularly useful for analyzing reaction mixtures, identifying byproducts, or studying metabolites of piperidine-containing compounds without the need for laborious isolation of each component. nih.govmdpi.com

For example, LC-NMR/MS studies have been used to characterize metabolites of piperine, an alkaloid containing a piperidine ring. nih.gov The technique allowed for the identification of a new metabolite where the piperidine ring was oxidized and cleaved, demonstrating the power of hyphenated methods to elucidate complex structures in biological matrices. nih.gov The combination of HPLC with NMR provides a powerful complement to LC-MS screening, allowing for the rapid identification of known substances from a small amount of material. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a hyphenated technique that combines Gas Chromatography (GC) for separation with Infrared (IR) spectroscopy for detection and identification. ijnrd.org It is best suited for the analysis of volatile and thermally stable compounds. The GC separates the components of a mixture, which are then passed through a heated flow cell (a "light pipe") in an FTIR spectrometer. The IR spectrum of each separated component is recorded, providing information about its functional groups. ijnrd.org

While GC-Mass Spectrometry (GC-MS) is more common for identifying furan and its derivatives due to its high sensitivity, GC-IR offers complementary information. nih.govmdpi.comthermofisher.com IR spectroscopy is excellent for distinguishing between isomers that may have similar mass spectra but different functional group arrangements. For derivatives of Piperidine, 1-(2-furanylmethyl)-, GC-IR could be employed to analyze for volatile impurities or degradation products, confirming the presence of key functional groups like the furan ring C-O-C stretch or the piperidine C-N bonds. The combination of chromatographic separation with the functional group information from IR makes it a useful tool for quality control and purity assessment. nih.govijnrd.org

Table 2: Overview of Hyphenated Analytical Techniques

This table summarizes the principles and primary applications of LC-NMR and GC-IR in the context of analyzing chemical derivatives.

TechniquePrinciplePrimary ApplicationAdvantages for Piperidine/Furan Derivatives
LC-NMR Couples HPLC separation with NMR detection. researchgate.net Separated analytes from the LC column pass through a flow-cell in the NMR spectrometer for structural analysis.Structural elucidation of non-volatile compounds in complex mixtures (e.g., reaction byproducts, metabolites) without prior isolation. nih.govnih.govUnambiguous structure determination of derivatives and impurities in solution; comparison of solid-state (X-ray) and solution (NMR) conformations. researchgate.net
GC-IR Couples GC separation with FTIR detection. ijnrd.org Volatile analytes separated by the GC column are identified based on their characteristic infrared absorption spectra.Identification and quantification of volatile compounds; differentiation of isomers based on functional groups. ijnrd.orgProvides confirmatory functional group information for volatile derivatives, impurities, or starting materials; complementary to GC-MS data.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The development of new synthetic routes to "Piperidine, 1-(2-furanylmethyl)-" with improved efficiency and selectivity is a primary focus of ongoing research. Traditional methods are being re-evaluated and novel strategies are being devised to afford greater control over the chemical architecture and to minimize waste.

One promising avenue is the direct synthesis from biomass-derived platform chemicals like furfural (B47365). A notable development is the use of a surface single-atom alloy (SSAA) catalyst, specifically Ru1CoNP/HAP, for the one-pot conversion of furfural to piperidine (B6355638). nih.govresearchgate.netnih.govnih.gov This process, conducted in the presence of ammonia (B1221849) and hydrogen under mild conditions, has achieved yields of up to 93%. nih.govresearchgate.netnih.govnih.gov The reaction proceeds through a cascade of steps including furfural amination to furfurylamine (B118560), followed by hydrogenation to tetrahydrofurfurylamine (B43090), and subsequent ring rearrangement to form the piperidine ring. nih.govresearchgate.netnih.gov

Further research is also exploring various catalytic systems to enhance stereoselectivity. For instance, palladium(II)-catalyzed 1,3-chirality transfer reactions have been shown to be effective in the synthesis of 2- and 2,6-substituted piperidines with high stereoselectivity. nih.gov The use of metal triflates, such as Sc(OTf)3, as catalysts in the nucleophilic substitution of 2-methoxy- and 2-acyloxypiperidines is another area of active investigation for producing stereochemically defined piperidine derivatives. google.com Additionally, the combination of hydrogenation and functionalization in a one-pot process is being explored to create faster and more cost-effective synthetic routes. mdpi.com

The table below summarizes some of the novel synthetic approaches being explored for piperidine derivatives, which could be adapted for the synthesis of "Piperidine, 1-(2-furanylmethyl)-".

Synthetic ApproachCatalyst/ReagentKey Features
Reductive Amination of FurfuralRu1CoNP/HAP SSAAHigh yield (up to 93%), mild conditions, one-pot synthesis from biomass-derived starting material. nih.govresearchgate.netnih.govnih.gov
1,3-Chirality TransferPdCl2(CH3CN)2High stereoselectivity for substituted piperidines. nih.gov
Nucleophilic SubstitutionMetal Triflates (e.g., Sc(OTf)3)Efficient for producing diastereoselective 2-alkylated piperidines. google.com
Hydrogenation/FunctionalizationVarious metal catalystsOne-pot process for faster and less costly synthesis. mdpi.com

Development of Functional Materials Incorporating the Piperidine, 1-(2-furanylmethyl)- Motif

The unique structural characteristics of the "Piperidine, 1-(2-furanylmethyl)-" motif make it a promising candidate for incorporation into a variety of functional materials. The piperidine ring offers a robust, basic, and often chiral scaffold, while the furan (B31954) moiety provides a versatile handle for further chemical modifications, including Diels-Alder reactions.

Research is underway to develop polymers functionalized with piperidine groups for applications such as anion exchange membranes. google.com These materials, often featuring a rigid aromatic polymer backbone, can exhibit high chemical stability, good hydroxide (B78521) conductivity, and favorable mechanical properties. google.com The piperidine unit can be introduced as a pendant group, allowing for the fine-tuning of the material's properties. google.com

Another area of interest is the use of polymer-bound piperidine as a scavenger in organic synthesis. sigmaaldrich.com This approach simplifies purification processes by immobilizing the piperidine-containing reagent, allowing for easy removal of excess reagents and by-products. sigmaaldrich.com

Furthermore, the furan component of "Piperidine, 1-(2-furanylmethyl)-" opens up possibilities for creating advanced drug delivery systems. Furan-functionalized co-polymers have been shown to self-assemble into nanoparticles that can encapsulate hydrophobic drugs. nih.gov The furan groups can also be used for the attachment of targeting ligands, such as antibodies, via furan-maleimide Diels-Alder chemistry, leading to the development of targeted drug carriers. nih.gov

The following table highlights potential applications of functional materials incorporating the "Piperidine, 1-(2-furanylmethyl)-" motif.

Material TypePotential ApplicationKey Feature
Piperidine-functionalized polymersAnion exchange membranesHigh chemical stability and hydroxide conductivity. google.com
Polymer-bound piperidineScavenger in organic synthesisSimplified purification of reaction products. sigmaaldrich.com
Furan-functionalized co-polymersTargeted drug deliverySelf-assembly into drug-encapsulating nanoparticles and attachment of targeting ligands. nih.gov

Advanced Theoretical Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of synthetic pathways and for predicting the properties of novel compounds. Advanced theoretical modeling is being increasingly applied to the study of piperidine derivatives, including those with furan substituents, to gain deeper insights into their reactivity and to guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) modeling is being used to predict the biological activities of piperidine derivatives. For instance, a study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors to establish a multiple linear regression model for predicting their inhibitory activity against certain cancer cell lines. mdpi.com Such models can help in the rational design of new drug candidates with improved potency. mdpi.com

Molecular dynamics simulations are also employed to understand the binding modes of piperidine-containing ligands with their biological targets. In a study of piperidine/piperazine-based compounds with affinity for the sigma-1 receptor, computational docking and molecular dynamics simulations revealed the crucial amino acid residues involved in the interaction. nist.govijnrd.org This information is vital for the structure-based design of more selective and effective ligands. nist.govijnrd.org

Furthermore, Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms. In the synthesis of piperidine from furfural, DFT calculations suggested that the Ru1CoNP SSAA catalyst facilitates the direct ring opening of the tetrahydrofurfurylamine intermediate, a key step in the reaction cascade. researchgate.netnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of "Piperidine, 1-(2-furanylmethyl)-" and its derivatives is well-suited for integration into flow chemistry platforms.

Flow chemistry enables the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor. thegoodscentscompany.com This is particularly relevant for reactions involving energetic intermediates. Moreover, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. thegoodscentscompany.com

Several studies have demonstrated the successful application of flow chemistry to the synthesis of piperidines and other nitrogen-containing heterocycles. For example, a continuous flow process has been developed for the synthesis of a potent δ-opioid receptor agonist containing a piperidine core. mdpi.com Flow electrosynthesis has also been used for the efficient and scalable α-methoxylation of N-formylpiperidine, a key intermediate for the synthesis of 2-substituted piperidines.

The integration of flow reactors with automated systems allows for high-throughput synthesis and optimization of reaction conditions. Automated platforms can be programmed to vary reaction parameters systematically, leading to the rapid identification of optimal conditions for the synthesis of a target molecule.

Investigation of Organocatalytic Roles

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. The "Piperidine, 1-(2-furanylmethyl)-" scaffold itself, or derivatives thereof, could potentially act as an organocatalyst, or be synthesized using organocatalytic methods.

Piperidine and its derivatives are known to be effective organocatalysts for a variety of transformations. For instance, O-TMS protected diphenylprolinol, a derivative of proline which shares some structural similarities with substituted piperidines, has been used to catalyze the domino Michael addition/aminalization process for the synthesis of polysubstituted piperidines with excellent enantioselectivity.

Hybrid bio-organocatalytic cascades are also being explored for the synthesis of chiral piperidines. In one such approach, a transaminase is used to generate a reactive intermediate that then undergoes a Mannich reaction, a key step in the formation of 2-substituted piperidines. This combination of biocatalysis and organocatalysis offers a green and efficient route to enantiomerically enriched piperidine alkaloids.

Mechanochemical Synthesis Approaches for Environmentally Benign Production

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), is gaining traction as a green and solvent-free method for chemical synthesis. This approach has the potential to provide an environmentally benign route for the production of "Piperidine, 1-(2-furanylmethyl)-".

Mechanochemical methods can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The absence of bulk solvents reduces waste and can lead to higher reaction rates and yields.

While specific examples of the mechanochemical synthesis of "Piperidine, 1-(2-furanylmethyl)-" are not yet widely reported, the general principles of mechanochemistry suggest its feasibility. The synthesis of various organic compounds, including heterocycles, has been successfully demonstrated using ball milling and other mechanochemical techniques. The goals of mechanochemical halogenation, for instance, include atom-economic reactions without solvents and the use of non-hazardous reagents, which align with the principles of green chemistry. mdpi.com This suggests that similar approaches could be developed for the synthesis of the target compound, potentially via the reaction of piperidine with a furfural derivative under mechanochemical conditions.

Q & A

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Analyze structural analogs (e.g., replacing furan with thiophene) to isolate substituent effects. Computational docking (e.g., AutoDock Vina) identifies binding mode discrepancies, as applied to fluorophenoxy-piperidine derivatives .

Q. Which computational methods are most reliable for predicting the biological activity of 1-(2-furanylmethyl)piperidine analogs?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, topological polar surface area, and electronegativity predict ADMET properties. Molecular dynamics simulations (e.g., GROMACS) assess target-ligand stability. For example, studies on pyridinylthio-piperidine derivatives used DFT calculations to correlate electronic properties with activity .

Q. How do structural modifications (e.g., substituent position on the furan ring) impact the pharmacokinetics of 1-(2-furanylmethyl)piperidine?

  • Methodological Answer : Introduce substituents at the 3- or 4-position of the furan ring to alter lipophilicity (logP) and metabolic stability. In vitro assays (e.g., microsomal stability tests) and in silico tools (e.g., SwissADME) evaluate changes. For example, fluorination at specific positions improved bioavailability in related piperidine compounds .

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) in piperidine derivatives with heterocyclic substituents?

  • Methodological Answer : Synthesize a library of analogs with systematic substitutions (e.g., furan vs. thiophene, methyl vs. bromo groups). Test against target proteins (e.g., GPCRs or kinases) using competitive binding assays. Pair results with 3D pharmacophore modeling to identify critical interaction sites, as demonstrated for 4-fluoropiperidine derivatives .

Safety and Handling

Q. What safety precautions are recommended for handling 1-(2-furanylmethyl)piperidine in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for similar compounds (e.g., 1-benzyl-2,2-dimethyl-4-methylenepiperidine). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (Category 4 acute toxicity) and dispose of waste via approved protocols. Emergency procedures include rinsing exposed skin with water and seeking medical evaluation .

Data and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing 1-(2-furanylmethyl)piperidine derivatives?

  • Methodological Answer : Document reaction parameters (e.g., solvent purity, catalyst batch, and stirring rate) meticulously. Use standardized biological assays (e.g., IC₅₀ determination with positive controls). Share raw spectral data (e.g., NMR peaks) in supplementary materials, as done in studies on 1-(2-fluorophenoxy)piperidine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.